molecular formula C16H21NO4S B14633690 2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- CAS No. 52415-48-2

2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl-

Cat. No.: B14633690
CAS No.: 52415-48-2
M. Wt: 323.4 g/mol
InChI Key: VQDCCPHIGOSPSC-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a fused benzene and pyran ring. This particular compound is notable for its sulfonamide group, which is a functional group commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzopyran core with sulfonyl chlorides in the presence of a base such as pyridine.

    N,N-Diethylation: The final step involves the N,N-diethylation of the sulfonamide group, which can be achieved using diethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- involves its interaction with various molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 7-methoxy-:

    2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Another coumarin derivative with methoxy groups at different positions.

Uniqueness

2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- is unique due to its specific combination of functional groups, including the sulfonamide and N,N-diethyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

52415-48-2

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

N,N-diethyl-4,5,7-trimethyl-2-oxochromene-8-sulfonamide

InChI

InChI=1S/C16H21NO4S/c1-6-17(7-2)22(19,20)16-12(5)8-10(3)14-11(4)9-13(18)21-15(14)16/h8-9H,6-7H2,1-5H3

InChI Key

VQDCCPHIGOSPSC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C2=C1OC(=O)C=C2C)C)C

Origin of Product

United States

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